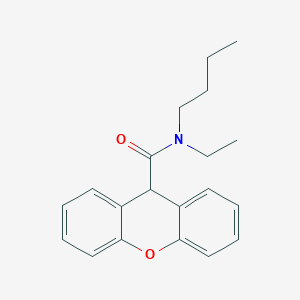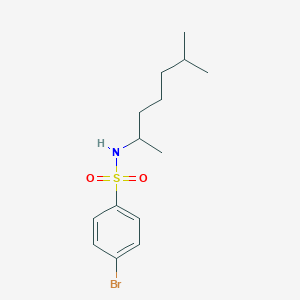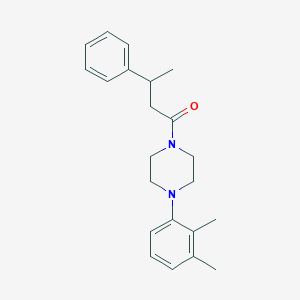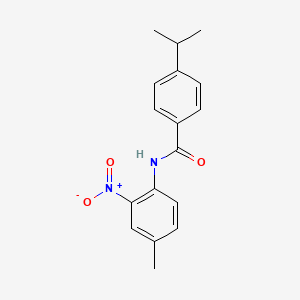
ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate, also known as ETPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ETPC is a piperazine derivative that has a triazole ring attached to it. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate has been studied for its potential applications in drug discovery and development. The compound has been shown to possess antitumor, antifungal, and antibacterial activities. This compound has also been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and has been targeted for the treatment of type 2 diabetes. In addition, this compound has been studied for its potential use as a radiotracer for imaging purposes.
Wirkmechanismus
The mechanism of action of ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. In addition, this compound has been shown to inhibit DPP-IV activity, which may lead to improved glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its antitumor, antifungal, and antibacterial activities make it a promising candidate for drug discovery and development. However, this compound has some limitations for lab experiments. The compound is not very soluble in water, which may limit its use in some assays. In addition, the mechanism of action of this compound is not fully understood, which may make it challenging to optimize its use in drug discovery and development.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinecarboxylate. One direction is to further investigate the mechanism of action of the compound. Understanding how this compound exerts its antitumor, antifungal, and antibacterial activities could lead to the development of more effective drugs. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. In addition, this compound could be further studied for its potential use as a radiotracer for imaging purposes. Finally, this compound could be studied for its potential use in combination with other drugs to improve their efficacy.
Eigenschaften
IUPAC Name |
ethyl 4-(1H-1,2,4-triazole-5-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)9(16)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXVFJWMDEVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)




![N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3981307.png)
![N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3981315.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981319.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3981329.png)

![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide](/img/structure/B3981333.png)